

CAS number 4427-96-7 chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Vinyl-1,3-dioxolan-2-one

Cat. No.: B1349326

[Get Quote](#)

An In-Depth Technical Guide to 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe)

Compound Identification

Systematic Name: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine[1][2][3] Common Names: 25B-NBOMe, NBOMe-2C-B, Cimbi-36, Nova, BOM 2-CB[1] CAS Number: 1026511-90-9[1][3] Chemical Formula: C18H22BrNO3[1][2] Molar Mass: 380.282 g·mol⁻¹[1]

Chemical Structure:

Chemical structure of 25B-NBOMe

Caption: Chemical structure of 25B-NBOMe.

Physicochemical Properties

Property	Value	Source
Appearance	White powder (HCl salt)	[3]
UVmax	205.1, 297.0 nm	[3]
Molecular Weight	380.28 g/mol (Base)	[3]
Melting Point	Not Determined	[3]

Synthesis

The synthesis of 25B-NBOMe is typically achieved via the reaction of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) with 2-methoxybenzaldehyde.[\[4\]](#)

Experimental Protocol: Synthesis of 25B-NBOMe[\[4\]](#)

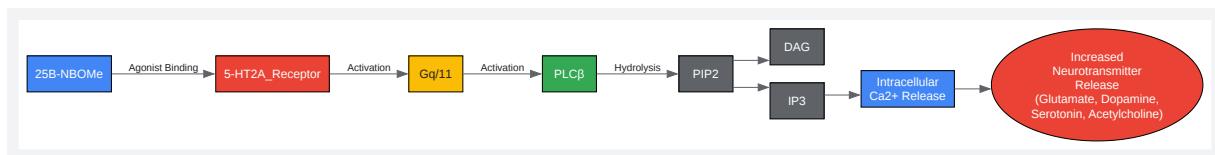
- Reaction: 2C-B is reacted with 2-methoxybenzaldehyde in the presence of a reducing agent. A common method involves reductive amination.
- Reagents and Conditions:
 - 2C-B (4-bromo-2,5-dimethoxyphenethylamine)
 - 2-methoxybenzaldehyde
 - Triethylamine (Et₃N)
 - Ethanol (EtOH)
 - Sodium borohydride (NaBH₄)
 - The reaction is typically carried out at reflux, followed by reduction at room temperature.[\[4\]](#)
- Procedure: a. Dissolve 2C-B and 2-methoxybenzaldehyde in ethanol. b. Add triethylamine and reflux the mixture for 3 hours. c. Cool the reaction mixture to room temperature. d. Add sodium borohydride in portions and stir for 30 minutes. e. The final product is then isolated and purified.

Pharmacology

25B-NBOMe is a potent and selective agonist for the serotonin 5-HT_{2A} receptor.[\[1\]](#)[\[5\]](#) Its high affinity for this receptor is believed to be responsible for its hallucinogenic effects.

Receptor Binding Affinity

Receptor	Ki (nM) - Study 1	Ki (nM) - Study 2
5-HT2A	0.5 - 1.7	0.5
5-HT2B	0.5 - 1.7	10
5-HT2C	0.5 - 1.7	6.2


Data from multiple studies show slight variations in binding affinities, but consistently demonstrate high potency at 5-HT2 receptors.[\[1\]](#)

Pharmacodynamics

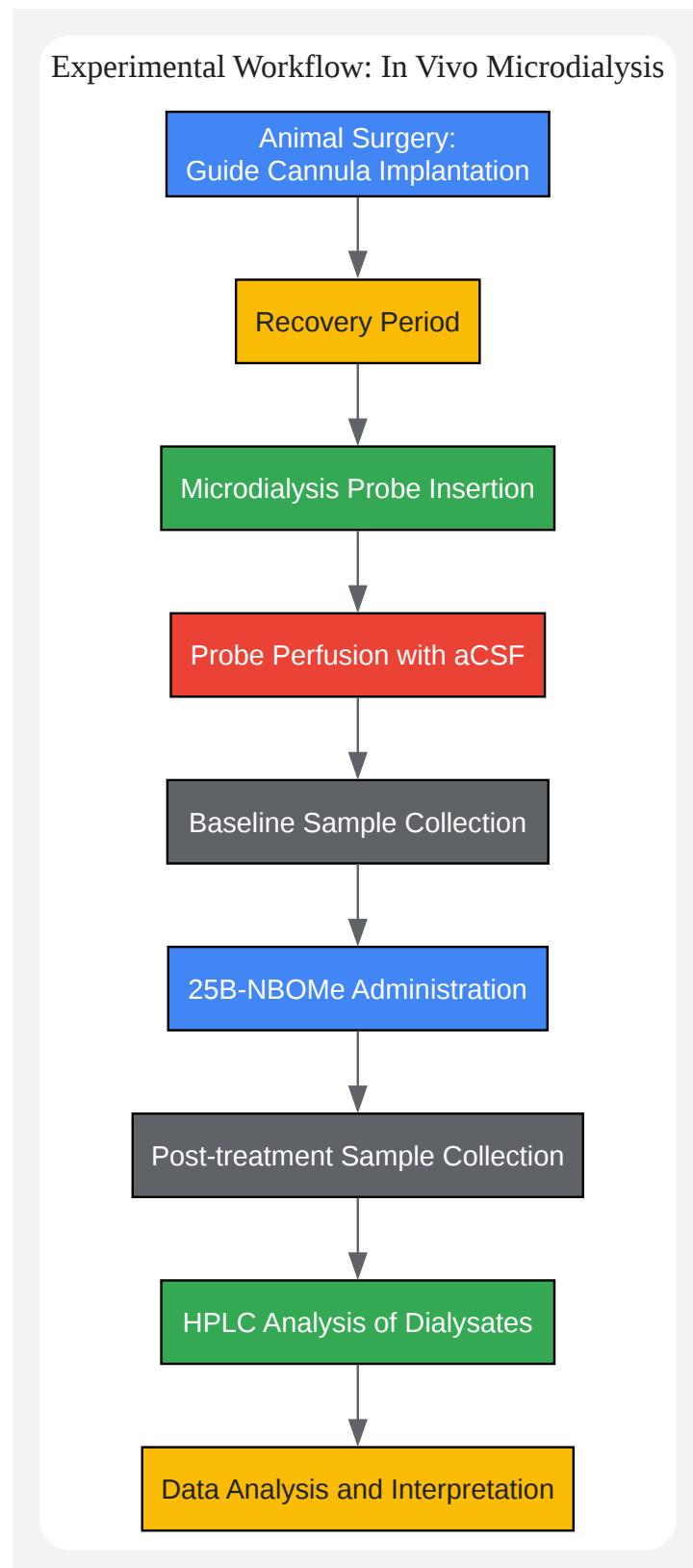
25B-NBOMe acts as a full agonist at the 5-HT2A receptor.[\[1\]](#) This activation leads to an increase in extracellular levels of several neurotransmitters, including glutamate, dopamine, serotonin, and acetylcholine in various brain regions.[\[1\]\[6\]](#) The hallucinogenic effects are thought to be mediated by the increase in cortical glutamate release.[\[1\]](#) Interestingly, 25B-NBOMe exhibits an inverted U-shaped dose-response curve for neurotransmitter elevation, possibly due to inhibitory effects at higher doses via 5-HT2C receptor activation.[\[1\]\[6\]](#)

Signaling Pathway

The interaction of 25B-NBOMe with the 5-HT2A receptor initiates a cascade of intracellular events. The primary signaling pathway involves the Gq/11-PLC β cascade, leading to phosphoinositide (PI) hydrolysis and mobilization of intracellular Ca $^{2+}$ ions.[\[6\]](#) This ultimately results in the observed changes in neurotransmitter release.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of 25B-NBOMe.


Experimental Methodologies

In Vivo Microdialysis for Neurotransmitter Analysis

This technique is used to measure extracellular levels of neurotransmitters in the brains of freely moving animals.[\[6\]](#)

Experimental Protocol: In Vivo Microdialysis[\[6\]](#)

- Animal Preparation: Rats are anesthetized and a guide cannula is stereotactically implanted into the brain region of interest (e.g., frontal cortex, striatum, nucleus accumbens).
- Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
- Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
- Sample Collection: Dialysate samples are collected at regular intervals before and after administration of 25B-NBOMe.
- Analysis: The collected samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine, serotonin, acetylcholine, and glutamate.

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo microdialysis experiments.

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a behavioral assay used to assess the hallucinogenic potential of 5-HT2A receptor agonists.[\[4\]](#)[\[6\]](#)

Experimental Protocol: Head-Twitch Response Assay[\[4\]](#)[\[6\]](#)

- Animals: Mice or rats are used for this assay.
- Drug Administration: Animals are administered with various doses of 25B-NBOMe.
- Observation: Following administration, the animals are observed for a specific period, and the number of head twitches is counted.
- Data Analysis: The dose-response relationship for the induction of head twitches is determined. Antagonist studies can also be performed to confirm the involvement of the 5-HT2A receptor.

Analytical Data

The detection and quantification of 25B-NBOMe in biological and non-biological samples are crucial for forensic and research purposes.

Gas Chromatography/Mass Spectrometry (GC/MS)

Sample Preparation: Dilute the analyte to approximately 1 mg/mL in methanol.[\[3\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the detection of 25B-NBOMe.

Experimental Protocol: LC-MS/MS Analysis[\[2\]](#)

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Column: Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 μ m.

- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 μ L.
- Retention Time: Approximately 4.3 minutes.

Metabolism

The metabolism of 25B-NBOMe primarily involves O-demethylation, hydroxylation, and N-demethoxybenzylation.^[7] Phase II metabolism includes glucuronidation, sulfation, and glutathione conjugation.^[7]

Safety and Toxicology

25B-NBOMe is a potent compound with a risk of severe intoxication and fatalities.^{[2][8][9]} Clinical presentations of intoxication can include a serotonin-like syndrome with severe agitation, bizarre behavior, and seizures.^[8] The cause of death in reported cases has been attributed to cardiac arrest due to arrhythmia.^[9]

Conclusion

25B-NBOMe is a powerful research tool for investigating the 5-HT2A receptor system. Its high potency and selectivity make it valuable for in vitro and in vivo studies. However, its significant toxicity necessitates careful handling and consideration in any research application. This guide provides a comprehensive overview of its chemical properties, synthesis, pharmacology, and analytical methods to aid researchers in their work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]

- 3. swgdrug.org [swgdrug.org]
- 4. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25-NB - Wikipedia [en.wikipedia.org]
- 6. Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- To cite this document: BenchChem. [CAS number 4427-96-7 chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349326#cas-number-4427-96-7-chemical-structure\]](https://www.benchchem.com/product/b1349326#cas-number-4427-96-7-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com